

2-Propylhexanal chemical properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propylhexanal

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2-Propylhexanal: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical and physical properties of **2-Propylhexanal**, a branched-chain aldehyde with applications in various chemical syntheses. This document provides a consolidated repository of its characteristics, supported by experimental and calculated data, to facilitate its use in research and development.

Chemical Identity and Physical Properties

2-Propylhexanal, also known as 2-propyl-hexanal, is an organic compound with the chemical formula $C_9H_{18}O$ ^{[1][2][3][4][5]}. It belongs to the class of medium-chain aldehydes^[6]. Several CAS Numbers have been associated with this compound and its isomers, including 140238-46-6 and 27644-47-9^{[1][3][4]}. The structural and basic physical properties are summarized below.

Property	Value	Source
Molecular Formula	C9H18O	[1][2][3][4][5]
Molecular Weight	142.24 g/mol	[1][2][3][5][7]
IUPAC Name	2-propylhexanal	[5][7]
SMILES	CCCCC(CCC)C=O	[2][7][8]
InChI	InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3	[2][5][7][8]
InChIKey	IREORVYCKDQFMD-UHFFFAOYSA-N	[2][5][7][8]

Physicochemical Data

The following tables provide a summary of the key physicochemical properties of **2-Propylhexanal**, including both experimentally determined and computationally predicted values.

Thermodynamic Properties

Property	Value	Method	Source
Normal Boiling Point (T _{boil})	453.54 K	Joback Method	[2][8]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	41.96 kJ/mol	Joback Method	[2][8]
Normal Melting Point (T _{fus})	218.19 K	Joback Method	[2][8]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	17.83 kJ/mol	Joback Method	[2][8]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-77.06 kJ/mol	Joback Method	[2][8]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-319.95 kJ/mol	Joback Method	[2][8]
Critical Temperature (T _c)	626.89 K	Joback Method	[2][8]
Critical Pressure (P _c)	2500.00 kPa	Joback Method	[2][8]
Critical Volume (V _c)	0.550 m ³ /kmol	Joback Method	[8]

Other Physicochemical Properties

Property	Value	Method	Source
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.792	Crippen Method	[2][8]
Log10 of Water Solubility (log10WS)	-2.63	Crippen Method	[2][8]
McGowan's Characteristic Volume (McVol)	139.240 ml/mol	McGowan Method	[2][8]
Polar Retention Index (I)	1279.00	NIST	[2]
Topological Polar Surface Area	17.1 Å ²	Computed	[7]
Hydrogen Bond Donor Count	0	Computed	[7]
Hydrogen Bond Acceptor Count	1	Computed	[7]
Rotatable Bond Count	6	Computed	[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Propylhexanal**. While direct spectra are not provided, references indicate the availability of the following spectroscopic information:

- Nuclear Magnetic Resonance (NMR): ¹³C NMR data is available.
- Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded[7].
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available[7].

For a related compound, 2-Isopropylhexanal, spectral data including ^{13}C NMR, Vapor Phase IR, and GC-MS are available through spectral databases[9].

Synthesis and Reactivity

2-Propylhexanal can be synthesized through various organic reactions. One common method is the aldol condensation.

Experimental Protocol: Synthesis of Mixed C8-C10 Enals via Cross Aldol Condensation

This protocol describes a method for producing a mixture of enals, including 2-propylhex-2-enal, the unsaturated precursor to **2-propylhexanal**[10].

Materials:

- Butyraldehyde
- Valeraldehyde
- 2 wt. % aqueous sodium hydroxide solution
- 10-gallon stainless steel reactor with mechanical stirring and heating jacket
- Thermocouple

Procedure:

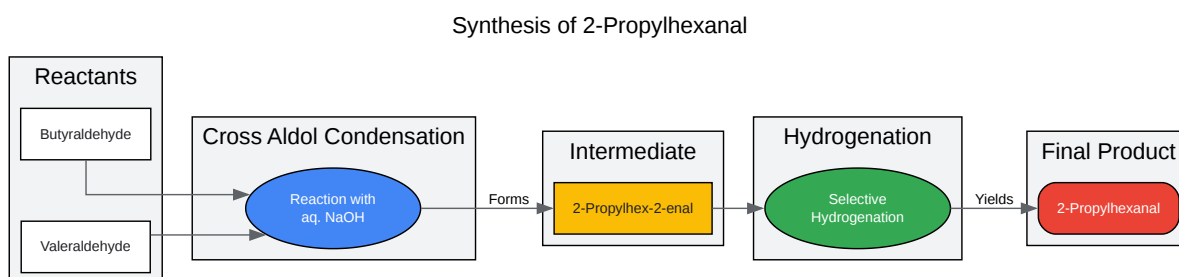
- Charge the 10-gallon stainless steel reactor with 7723 g of a 2 wt. % aqueous sodium hydroxide solution and begin agitation at ambient temperature[10].
- Prepare a premixed solution of butyraldehyde (5273 g; 73 moles) and valeraldehyde (6284 g; 73 moles)[10].
- Slowly pump the aldehyde mixture into the reactor over a period of 15 minutes. The reaction is exothermic, and the temperature will rise from approximately 20°C to 44°C[10].

- After the addition is complete, heat the reaction mixture to 130°C over the course of one hour[10].
- Maintain the temperature at 130°C for an additional two hours[10].
- Cool the reactor and decant the biphasic reaction mixture. The top organic layer contains the product mixture[10].
- The resulting product is a mixture of 2-ethylhexenal, 2-ethylhept-2-enal, 2-propylhex-2-enal, and 2-propylheptenal[10].

The subsequent step to obtain **2-propylhexanal** would be the selective hydrogenation of the carbon-carbon double bond in 2-propylhex-2-enal.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Propylhexanal** via a cross aldol condensation followed by hydrogenation.



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Caption: Synthesis workflow for **2-Propylhexanal**.

Safety and Handling

Detailed safety and handling information, including pictograms and hazard codes, would typically be found in the Safety Data Sheet (SDS) for **2-Propylhexanal**. It is recommended to consult the specific SDS from the supplier before handling this chemical. General precautions

for handling aldehydes should be followed, including working in a well-ventilated area and using appropriate personal protective equipment.

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- To cite this document: BenchChem. [2-Propylhexanal chemical properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14687902#2-propylhexanal-chemical-properties-and-characteristics]

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